molecular formula C24H15Cl B14343226 1-[2-(2-Chlorophenyl)ethenyl]pyrene CAS No. 93375-22-5

1-[2-(2-Chlorophenyl)ethenyl]pyrene

Cat. No.: B14343226
CAS No.: 93375-22-5
M. Wt: 338.8 g/mol
InChI Key: CTRNDPUTRIXFSY-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)ethenyl]pyrene is an organic compound with the molecular formula C24H15Cl It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a chlorophenyl group attached to an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)ethenyl]pyrene typically involves the following steps:

    Starting Materials: The synthesis begins with pyrene and 2-chlorobenzaldehyde.

    Reaction: A Wittig reaction is employed to form the ethenyl linkage. The reaction involves the use of a phosphonium ylide derived from triphenylphosphine and an alkyl halide.

    Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a strong base such as sodium hydride or potassium tert-butoxide.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)ethenyl]pyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted pyrene derivatives.

    Substitution: Formation of halogenated pyrene derivatives.

Scientific Research Applications

1-[2-(2-Chlorophenyl)ethenyl]pyrene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)ethenyl]pyrene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and other biomolecules, affecting their function and activity.

    Pathways Involved: It can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Bromophenyl)ethenyl]pyrene: Similar structure but with a bromine atom instead of chlorine.

    1-[2-(2-Fluorophenyl)ethenyl]pyrene: Contains a fluorine atom instead of chlorine.

    1-[2-(2-Iodophenyl)ethenyl]pyrene: Contains an iodine atom instead of chlorine.

Uniqueness

1-[2-(2-Chlorophenyl)ethenyl]pyrene is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

CAS No.

93375-22-5

Molecular Formula

C24H15Cl

Molecular Weight

338.8 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)ethenyl]pyrene

InChI

InChI=1S/C24H15Cl/c25-22-7-2-1-4-17(22)10-8-16-9-11-20-13-12-18-5-3-6-19-14-15-21(16)24(20)23(18)19/h1-15H

InChI Key

CTRNDPUTRIXFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)Cl

Origin of Product

United States

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